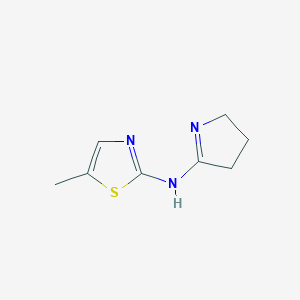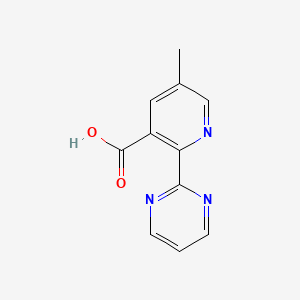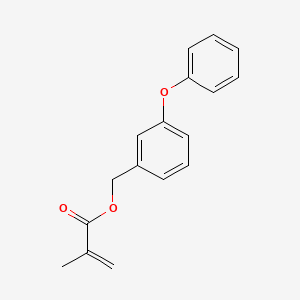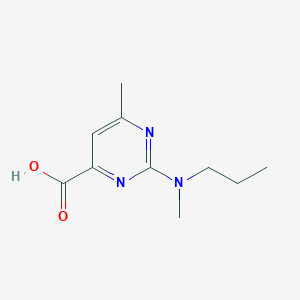
1,1-Dicyclohexylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It is also known by its systematic name, 1,1’-(1,1-Propanediyl)dicyclohexane . This compound consists of a propane backbone with two cyclohexyl groups attached to the first carbon atom. It is a colorless liquid at room temperature and is primarily used in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylpropane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane with 1,3-dichloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dicyclohexylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Bromine (Br2), Chlorine (Cl2) under UV light
Major Products Formed:
Oxidation: Cyclohexanone, Cyclohexanol
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexyl compounds
Aplicaciones Científicas De Investigación
1,1-Dicyclohexylpropane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dicyclohexylpropane largely depends on the specific reactions it undergoes. In oxidation reactions, the compound’s cyclohexyl groups are converted into ketones or alcohols through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, saturating the carbon-carbon bonds. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by UV light .
Comparación Con Compuestos Similares
1,3-Dicyclohexylpropane: Similar structure but with cyclohexyl groups attached to the third carbon atom.
Cyclohexane: A simpler structure with a single cyclohexyl ring.
1,1,3-Tricyclohexylpropane: Contains an additional cyclohexyl group compared to 1,1-Dicyclohexylpropane.
Uniqueness: this compound is unique due to its specific arrangement of cyclohexyl groups on the first carbon atom of the propane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Propiedades
Número CAS |
54934-91-7 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
1-cyclohexylpropylcyclohexane |
InChI |
InChI=1S/C15H28/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-15H,2-12H2,1H3 |
Clave InChI |
ROFWOEQFASWFTK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


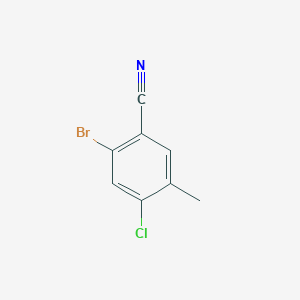
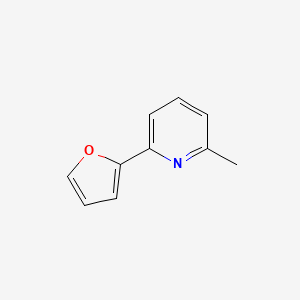

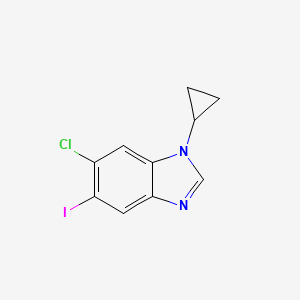

![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
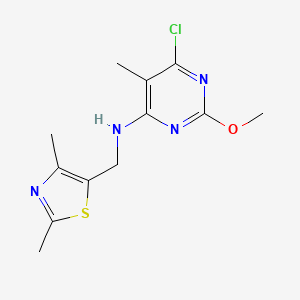
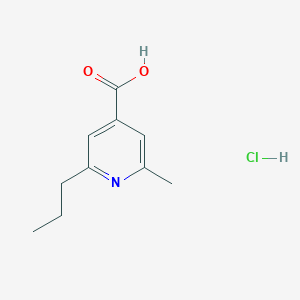
![6-nitro-9H-pyrido[3,4-b]indole](/img/structure/B13934878.png)
